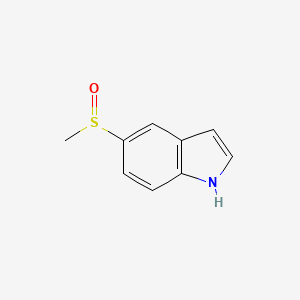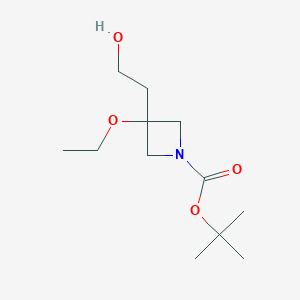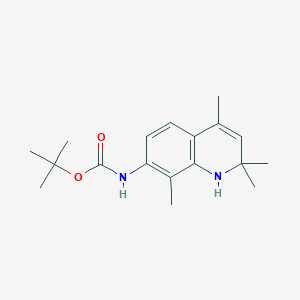
4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures.
- Sulfentrazone exhibits both acidic and basic properties due to its amphoteric nature. It is a white or colorless solid, highly soluble in water and polar solvents.
- Commercially available drugs containing a 1,3-diazole ring (imidazole) include clemizole, etonitazene, omeprazole, and metronidazole .
4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide: , belongs to the class of imidazole-containing compounds.
Métodos De Preparación
- The synthetic routes for sulfentrazone involve the condensation of appropriate precursors. One such method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4,5-dihydro-1H-1,2,3-triazole-1-carboxamide in the presence of a base (Scheme 9 in Desai et al.) .
- Industrial production methods may vary, but the key steps involve the formation of the imidazole ring and subsequent functionalization.
Análisis De Reacciones Químicas
- Sulfentrazone undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include bases (for condensation), oxidants (for oxidation), and nucleophiles (for substitution).
- Major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Herbicide: Sulfentrazone is widely used as a pre- and post-emergence herbicide to control broadleaf and grassy weeds in crops like soybeans, cotton, and peanuts.
Antimicrobial Activity: Some studies explore its antimicrobial potential against bacteria and fungi.
Xanthine Oxidase (XO) Inhibition: Recent research has investigated sulfentrazone derivatives as XO inhibitors.
Mecanismo De Acción
- Sulfentrazone inhibits photosynthesis in weeds by disrupting electron transport and energy production.
- It interferes with the synthesis of carotenoids and chlorophyll, leading to weed death.
Comparación Con Compuestos Similares
- Sulfentrazone’s uniqueness lies in its specific mode of action and selectivity against certain weeds.
- Similar compounds include other herbicides like triazines and pyridines.
Propiedades
Fórmula molecular |
C4H4N4O3 |
|---|---|
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
4-formyl-5-oxo-4H-triazole-1-carboxamide |
InChI |
InChI=1S/C4H4N4O3/c5-4(11)8-3(10)2(1-9)6-7-8/h1-2H,(H2,5,11) |
Clave InChI |
LSWMAUHPNLZFOK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1C(=O)N(N=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)

![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)


![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)





